molecular formula C25H30O9 B12511888 1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one

1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one

Cat. No.: B12511888
M. Wt: 474.5 g/mol
InChI Key: WZNSZBNRYKYIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxymethoxy groups attached to phenyl rings, which are further connected by a penta-1,4-dien-3-one backbone. Its molecular formula is C25H30O9, and it has a molecular weight of 474.51 g/mol .

Preparation Methods

The synthesis of 1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,5-bis(methoxymethoxy)benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with nucleophiles, leading to the formation of enolate intermediates. These intermediates can further react with various cellular components, resulting in the inhibition of specific enzymes and pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O9/c1-27-15-31-22-9-19(10-23(13-22)32-16-28-2)5-7-21(26)8-6-20-11-24(33-17-29-3)14-25(12-20)34-18-30-4/h5-14H,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNSZBNRYKYIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OCOC)OCOC)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.